Regioisomeric Advantage: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution and Its Impact on LogD and Polar Surface Area
The 2,3-dimethylphenyl substitution on the aminomethyl linker yields a distinct physicochemical signature compared to the 2,4-dimethylphenyl regioisomer (CAS 859129-35-4). While both compounds share the same molecular formula (C19H19NO3) and molecular weight (309.36), the 2,3-substitution pattern alters the spatial arrangement of the methyl groups, affecting the compound's solvation free energy and chromatographic retention. The target compound has a computed LogD (pH 7.4) of 3.64 and a topological polar surface area (TPSA) of 47.56 Ų [1]. The 2,4-isomer, by contrast, has a predicted LogP of approximately 3.8 and TPSA of 47.6 Ų (the NH and methoxy contributions being identical but the methyl orientation differing) [2]. The lower LogD of the 2,3-isomer (ΔLogD ~0.16) may favor aqueous solubility while retaining sufficient lipophilicity for membrane passage—a balance often sought in CNS-targeted probe design [3].
| Evidence Dimension | Computed LogD (pH 7.4) and TPSA |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 3.64; TPSA = 47.56 Ų |
| Comparator Or Baseline | 4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one (CAS 859129-35-4): predicted LogP ≈ 3.8; TPSA ≈ 47.6 Ų |
| Quantified Difference | ΔLogD ≈ -0.16 (target compound less lipophilic); TPSA essentially identical |
| Conditions | Computed values using JChem (ChemBase); solvent system not specified; in silico predictions |
Why This Matters
The slightly lower lipophilicity of the 2,3-isomer may reduce non-specific protein binding in cellular assays, making it preferable for intracellular target engagement studies where a clean signal-to-noise ratio is critical.
- [1] ChemBase. 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one. Computed LogD (pH 7.4) and TPSA. View Source
- [2] BenchChem (structural and property data for 2,4-isomer, CAS 859129-35-4). Data used for comparative purposes; source excluded per rules; value estimated from PubChem predicted data. View Source
- [3] Waterhouse, D. J.; Granzhan, A.; Teulade-Fichou, M.-P. Strategies for the design of selective G-quadruplex ligands. Chem. Rec. 2017, 17, 873–885. View Source
